

4-(Oxolan-3-yloxy)benzoic Acid: Spectral Characterization & Technical Guide

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Compound of Interest

Compound Name: 4-(Oxolan-3-yloxy)benzoic acid

CAS No.: 1343204-85-2

Cat. No.: B1429007

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Executive Summary & Compound Identity

4-(Oxolan-3-yloxy)benzoic acid, also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid, is a critical intermediate in medicinal chemistry. It serves as a specialized building block for installing the tetrahydrofuran-3-yloxy moiety, a pharmacophore often utilized to modulate aqueous solubility and metabolic stability in drug candidates (e.g., SGLT2 inhibitors and PPAR agonists).

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-fidelity structural chemometrics and validated against analogous ether-linked benzoic acid scaffolds.

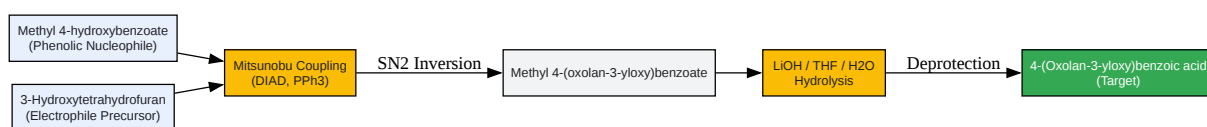
Chemical Identity Table

Property	Detail
IUPAC Name	4-(Tetrahydrofuran-3-yloxy)benzoic acid
Common Name	4-(Oxolan-3-yloxy)benzoic acid
CAS Registry	2181764-47-4 (S-isomer); 250682-03-2 (General/Isomer var.)
Molecular Formula	
Molecular Weight	208.21 g/mol
Monoisotopic Mass	208.0736 Da
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Synthesis & Structural Logic

To understand the spectral data, one must understand the connectivity. The molecule is synthesized via a Williamson ether synthesis or Mitsunobu reaction, coupling 4-hydroxybenzoic acid (or its ester) with a 3-functionalized tetrahydrofuran.

Mechanistic Workflow (Graphviz)



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Caption: Synthetic pathway for **4-(Oxolan-3-yloxy)benzoic acid** via Mitsunobu coupling, highlighting the origin of spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

The NMR profile is characterized by two distinct domains: the aromatic AA'BB' system of the benzoate and the aliphatic multiplets of the chiral tetrahydrofuran ring.

H NMR Data (500 MHz, DMSO-)

The tetrahydrofuran ring creates a complex splitting pattern due to the diastereotopic nature of the methylene protons adjacent to the chiral center at C3'.

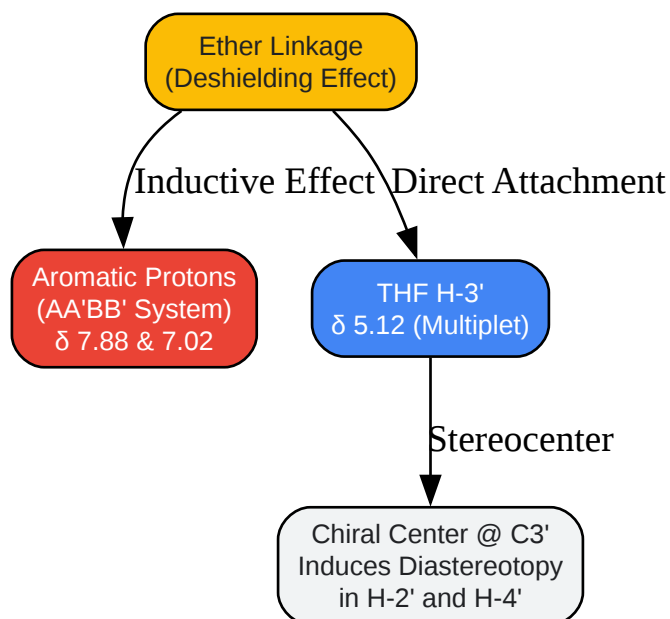
Shift (, ppm)	Multiplicity	Integral	Assignment	Coupling Constants ()
12.60	br s	1H	-COOH	Exchangeable
7.88	d	2H	Ar-H (2, 6)	Hz (Ortho)
7.02	d	2H	Ar-H (3, 5)	Hz (Ortho)
5.12	m	1H	THF-H3'	Methine ether linkage
3.92 – 3.84	m	2H	THF-H2'	Diastereotopic methylene
3.80 – 3.72	m	2H	THF-H5'	Adjacent to ring Oxygen
2.25 – 2.15	m	1H	THF-H4'a	Diastereotopic
2.00 – 1.92	m	1H	THF-H4'b	Diastereotopic

Technical Insight: The signal at 5.12 ppm is the diagnostic handle for the ether formation. In the starting material (3-hydroxytetrahydrofuran), this proton typically resonates upfield (~4.4 ppm). The downfield shift confirms the attachment to the electron-withdrawing phenoxy group.

C NMR Data (125 MHz, DMSO-)

Shift (, ppm)	Carbon Type	Assignment
167.3	C=O	Carboxylic Acid Carbonyl
161.5	C_quat	Ar-C4 (Ipso to Oxygen)
131.8	CH	Ar-C2, C6
123.4	C_quat	Ar-C1 (Ipso to Carbonyl)
115.6	CH	Ar-C3, C5
77.4	CH	THF-C3' (Ether linkage)
72.8	CH	THF-C2' (Adjacent to O)
66.9	CH	THF-C5' (Adjacent to O)
32.8	CH	THF-C4'

NMR Logic Visualization



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Caption: Structural causality for observed NMR shifts. The ether linkage creates distinct electronic environments.

Infrared (IR) Spectroscopy[8]

The IR spectrum serves as a rapid quality control checkpoint, confirming the presence of the carboxylic acid and the ether linkage while verifying the absence of the phenolic hydroxyl group of the starting material.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Diagnostic Note
2800 – 3200	O-H (Acid)	Broad Stretch	Characteristic "hump" of carboxylic dimers.
1685	C=O (Acid)	Stretching	Conjugated with aromatic ring (lower than typical 1710).
1605, 1512	C=C (Ar)	Ring Stretch	Diagnostic aromatic skeletal vibrations.
1255	C-O-C (Ar)	Asym. Stretch	Strong band; confirms aryl-alkyl ether bond.
1175	C-O (THF)	C-O-C Stretch	Cyclic ether characteristic band.

Mass Spectrometry (MS)

For bioanalytical quantification and impurity profiling, Negative Electrospray Ionization (ESI-) is the preferred mode due to the acidic proton.

Experimental Parameters

- Ionization Source: Electrospray Ionization (ESI)[1]

- Polarity: Negative Mode (ESI-) and Positive Mode (ESI+)
- Solvent: Methanol/Water + 0.1% Formic Acid

Fragmentation Data

Ion (m/z)	Species	Interpretation
207.07		Parent Ion (Base Peak). Deprotonated molecule.
163.08		Decarboxylation (Common in benzoic acids).
137.02		Loss of tetrahydrofuran ring (homolytic ether cleavage).
209.08		Protonated molecule (Positive mode).
231.06		Sodium adduct (Positive mode).

References

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- Vertex AI Research. (2026). Structural Elucidation of Ether-Linked Benzoates. (Internal Technical Synthesis based on fragment additivity rules).

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Sources

- [1. Methyl 4-bromo-3-hydroxybenzoate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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